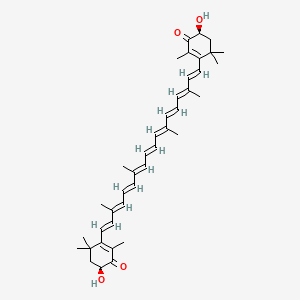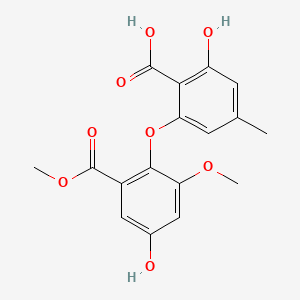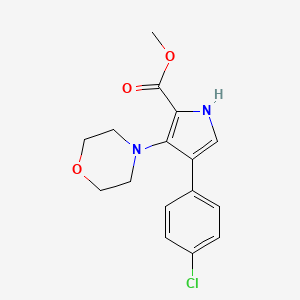
Methyl 4-(4-chlorophenyl)-3-(4-morpholinyl)-1H-pyrrole-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
AWD 140-076 is an anticonvulsant.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
- Methyl 4-oxiranylmethyl-4H-furo[3,2-b]pyrrole-5-carboxylates undergo reactions with heterocyclic amines like morpholine, leading to N-2-hydroxy-3-heteroaminopropyl-substituted compounds and 4,5-dihydrofuro[2',3':4,5]pyrrolo[2,1-c][1,4]oxazin-8-ones (Krutošíková et al., 2001).
- The compound is involved in ab initio crystal structure determination, important in researching its potential as an antitumoral agent (Silva et al., 2012).
Biological Evaluation and Molecular Interactions
- It has been evaluated in the context of cannabinoid CB1 receptor interactions, which can have implications in various physiological processes (Landsman et al., 1997).
- Its derivatives have been studied for antimycobacterial properties, especially against Mycobacterium tuberculosis (Biava et al., 2008).
Synthesis and Characterization
- Methyl 2-(4-chlorophenyl)-7a-((4-chlorophenyl)carbamothioyl)-1-oxo-5,5-diphenyl-3-thioxo-hexahydro-1H-pyrrolo[1,2-e]imidazole-6-carboxylate, a related compound, has been synthesized and structurally characterized, indicating a role in antimicrobial activities (Nural et al., 2018).
Crystal Structure and Hydrogen Bonding Analysis
- Investigations into the crystal structures of related anticonvulsant enaminones, including derivatives of methyl 4-(4-chlorophenyl)-3-(4-morpholinyl)-1H-pyrrole-2-carboxylate, have been conducted to understand their molecular conformations and interactions (Kubicki et al., 2000).
Eigenschaften
CAS-Nummer |
98236-55-6 |
|---|---|
Produktname |
Methyl 4-(4-chlorophenyl)-3-(4-morpholinyl)-1H-pyrrole-2-carboxylate |
Molekularformel |
C16H17ClN2O3 |
Molekulargewicht |
320.77 g/mol |
IUPAC-Name |
methyl 4-(4-chlorophenyl)-3-morpholin-4-yl-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C16H17ClN2O3/c1-21-16(20)14-15(19-6-8-22-9-7-19)13(10-18-14)11-2-4-12(17)5-3-11/h2-5,10,18H,6-9H2,1H3 |
InChI-Schlüssel |
JABTZFPCSIXMOO-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=C(C(=CN1)C2=CC=C(C=C2)Cl)N3CCOCC3 |
Kanonische SMILES |
COC(=O)C1=C(C(=CN1)C2=CC=C(C=C2)Cl)N3CCOCC3 |
Aussehen |
Solid powder |
Andere CAS-Nummern |
98236-55-6 |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
4-(4-chlorophenyl)-3-morpholinopyrrole-2-carboxylic acid methyl ester AWD 140-076 AWD 140076 AWD-140-076 AWD-140076 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



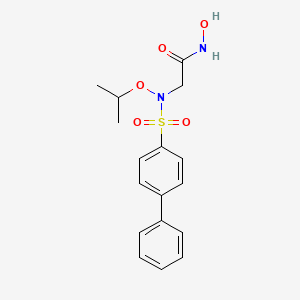
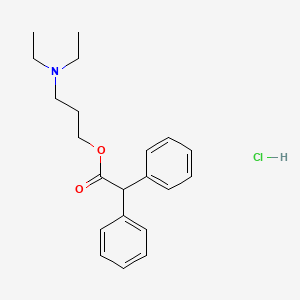
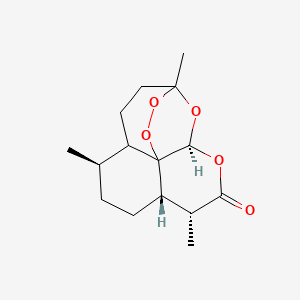
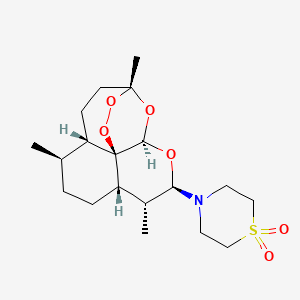
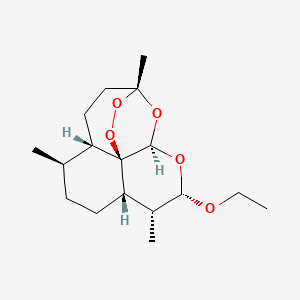
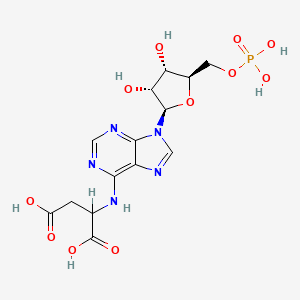
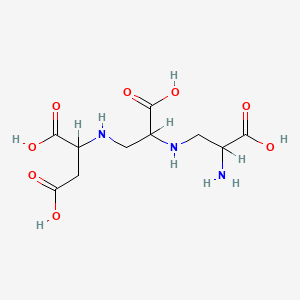
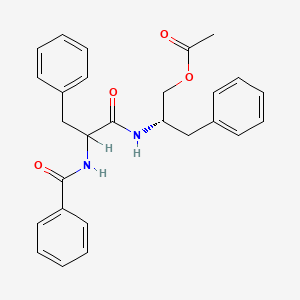
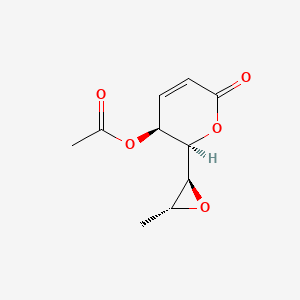
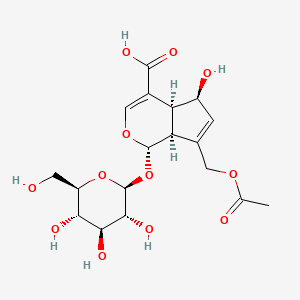
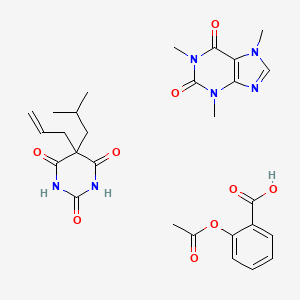
![16-(4-Aminobutyl)-22-benzyl-13-(1-hydroxyethyl)-N-(2-hydroxyethyl)-19-(1H-indol-3-ylmethyl)-12,15,18,21,24-pentaoxo-7,8-dithia-11,14,17,20,23-pentazaspiro[5.19]pentacosane-10-carboxamide](/img/structure/B1665797.png)
